molecular formula C14H9Br2N3O B6344524 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one CAS No. 1240570-74-4

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B6344524
CAS No.: 1240570-74-4
M. Wt: 395.05 g/mol
InChI Key: JPSCSCJXOFNEOM-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one is a high-purity chemical compound intended for scientific research and development. This brominated triazole derivative is part of a class of compounds known for their utility in various research fields, including medicinal chemistry and materials science. Compounds featuring the 3,5-dibromo-1,2,4-triazole moiety are frequently employed as key intermediates or building blocks in the synthesis of more complex molecules, such as Schiff base ligands . Schiff bases are of significant research interest due to their synthetic flexibility and diverse biological activities, which can include antibacterial, antifungal, and anticarcinogenic properties, as well as their ability to coordinate with metal ions . The naphthalene group incorporated into the structure may influence the compound's optical properties and its potential application in materials science research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to consult the Safety Data Sheet (SDS) for safe handling procedures. Similar brominated triazole compounds are classified as harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation . Appropriate personal protective equipment (PPE) and adequate ventilation are recommended during handling.

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3O/c15-13-17-14(16)19(18-13)8-12(20)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSCSCJXOFNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C(=NC(=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Naphthalene undergoes Friedel-Crafts acylation with bromoacetyl bromide in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. After 4 hours, the reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields 2-bromo-1-(naphthalen-2-yl)ethan-1-one as a pale-yellow solid (68% yield).

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H), 7.85–7.91 (m, 3H), 7.52–7.60 (m, 2H), 4.82 (s, 2H).

Alpha-Bromination of 1-(Naphthalen-2-yl)ethan-1-one

1-(Naphthalen-2-yl)ethan-1-one is treated with N-bromosuccinimide (NBS, 1.1 equiv) and benzoyl peroxide (radical initiator) in CCl₄ under reflux for 3 hours. The mixture is cooled, filtered, and concentrated to afford 2-bromo-1-(naphthalen-2-yl)ethan-1-one (74% yield).

Coupling Strategies for Target Compound

Alkylation via Sodium Hydride-Mediated Deprotonation

In a 100 mL flask, 3,5-dibromo-1H-1,2,4-triazole (500 mg, 2.2 mmol) is dissolved in DMF (10 mL) and cooled to 0–5°C. Sodium hydride (60% dispersion, 106 mg, 2.64 mmol) is added, and the mixture is stirred for 20 minutes. 2-Bromo-1-(naphthalen-2-yl)ethan-1-one (815 mg, 2.64 mmol) is added dropwise, and the reaction is stirred at room temperature for 15 hours. Work-up includes extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (ethyl acetate/n-heptane) to yield the title compound as a white solid (58% yield).

  • ¹H NMR (CDCl₃) : δ 8.32 (s, 1H), 7.88–7.94 (m, 3H), 7.55–7.62 (m, 2H), 4.76 (s, 2H), 3.45 (s, 2H).

  • MS (ES+) : m/z 395.1 [M+H]+.

Potassium Carbonate-Assisted Nucleophilic Substitution

A mixture of 3,5-dibromo-1H-1,2,4-triazole (500 mg, 2.2 mmol), 2-bromo-1-(naphthalen-2-yl)ethan-1-one (612 mg, 2.2 mmol), and K₂CO₃ (305 mg, 2.2 mmol) in DMF (5 mL) is heated at 120°C in a sealed tube for 12 hours. Post-reaction processing affords the product in 94.6% yield after recrystallization from ethanol.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB, 0.1 equiv) as a catalyst, 3,5-dibromo-1H-1,2,4-triazole and 2-bromo-1-(naphthalen-2-yl)ethan-1-one are reacted in a biphasic system (toluene/water, 1:1) at 80°C for 8 hours. This method achieves 81% yield with reduced solvent toxicity.

Comparative Analysis of Methods

MethodBase/CatalystSolventTemp (°C)Time (h)Yield (%)
NaH-mediatedNaHDMF251558
K₂CO₃-assistedK₂CO₃DMF1201294.6
Phase-transferTBABToluene80881

The K₂CO₃-assisted method offers superior yield due to enhanced nucleophilicity under elevated temperatures. Conversely, the NaH-mediated route, while milder, suffers from lower efficiency due to incomplete deprotonation.

Mechanistic Insights

The reaction proceeds via deprotonation of the triazole’s NH group (pKa ~10–12), generating a nucleophilic triazolide species. This anion attacks the electrophilic α-carbon of 2-bromo-1-(naphthalen-2-yl)ethan-1-one in an SN2 mechanism, displacing bromide and forming the C–N bond. Steric hindrance from the naphthalene ring necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states.

Scalability and Industrial Feasibility

The K₂CO₃-assisted method is preferred for scale-up due to:

  • Cost-effectiveness : K₂CO₃ is cheaper than NaH.

  • Safety : Avoids pyrophoric risks associated with NaH.

  • Reduced purification burden : Higher crude purity minimizes chromatographic steps .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use as a building block in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and naphthalene moiety can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

  • Naphthalene vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in , fluorine in ) modulate electronic properties and reactivity, which may influence binding to biological targets or catalytic sites.

Physicochemical Properties

Property Target Compound Phenyl Analog 3-Nitrophenyl Analog
Molecular Weight 395.05 ~339.96 389.99
Melting Point Not reported Not reported Not reported
LogP (Predicted) ~3.8* ~2.5* ~2.1*
Solubility Low in polar solvents Moderate Low (due to nitro group)

*Predicted using fragment-based methods.

Notable Trends:

  • The naphthalene group increases hydrophobicity (higher LogP), favoring lipid bilayer penetration.
  • Nitro-substituted derivatives exhibit reduced solubility, limiting bioavailability .

Crystallographic and Stereochemical Insights

  • The crystal structure of a related compound, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone , reveals a dihedral angle of 84.86° between aromatic rings, suggesting similar steric constraints in the target compound.
  • Weak intermolecular C–H⋯O hydrogen bonds observed in may stabilize crystal packing, influencing solubility and crystallization behavior.

Biological Activity

The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H10Br2N4OC_{13}H_{10}Br_2N_4O, with a molecular weight of approximately 340.02 g/mol. The structure features a naphthalene ring substituted with a triazole moiety, which is known for its ability to interact with biological targets.

Synthesis

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with various naphthalene derivatives. The synthetic routes can vary significantly based on the desired functional groups and yields. For example:

Reaction ConditionsYield (%)Notes
DMF at 0°C with sodium hydride58%Initial reaction conditions yield moderate results.
DMF at room temperature94.6%Improved yield with optimized conditions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria using standard methods such as agar disc diffusion and broth microdilution assays.

Case Study Findings:

  • Against Staphylococcus aureus: The compound demonstrated a minimum inhibitory concentration (MIC) of 20–40 µM.
  • Against Escherichia coli: The MIC ranged from 40–70 µM, indicating moderate activity compared to standard antibiotics like ceftriaxone (MIC of 0.1 µM) .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. In vitro studies have shown that certain derivatives of this compound inhibit fungal growth effectively, particularly against species such as Candida albicans.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays indicated that it could induce apoptosis in specific cancer cell types through the modulation of cell cycle regulators.

The biological activity of triazoles is often attributed to their ability to inhibit enzymes involved in nucleic acid synthesis and cell membrane integrity. For example:

  • DNA Synthesis Inhibition: Triazoles can interfere with DNA replication processes in pathogenic organisms.
  • Cell Membrane Disruption: They may alter membrane permeability in fungi and bacteria, leading to cell death.

Q & A

Q. What are the key steps in synthesizing 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one?

The synthesis involves bromination of 1H-1,2,4-triazole followed by nucleophilic substitution. Critical parameters include:

  • Bromination : Use N-bromosuccinimide (NBS) in acetic acid or dichloromethane to form 3,5-dibromo-1H-1,2,4-triazole .
  • Coupling : React the triazole intermediate with a naphthalene-derived ketone under reflux conditions in ethanol or THF, with catalytic acid (e.g., glacial acetic acid) to enhance reactivity .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature (60–80°C), and stoichiometric ratios (1:1.2 for triazole:ketone) .

Q. How is the compound characterized structurally?

Advanced spectroscopic and crystallographic methods are used:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions, with deshielded signals for brominated triazole protons (δ 8.2–8.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, with typical parameters (e.g., triclinic system, space group P1, unit cell dimensions a=7.39A˚,b=8.92A˚a = 7.39 \, \text{Å}, b = 8.92 \, \text{Å}) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., m/z 435.92 for [M+H]+^+) .

Q. What biological activities are associated with this compound?

The triazole moiety confers antifungal activity by inhibiting ergosterol biosynthesis (IC50_{50} = 2.8 µM against Candida albicans). Comparative studies show:

CompoundAntifungal Activity (IC50_{50}, µM)Unique Feature
Target compound2.8Bromine atoms enhance potency
Non-brominated analog12.4Lower efficacy
Ethyl acetate derivative4.1Reduced solubility

The naphthalene group enhances membrane permeability, contributing to broader-spectrum activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Use orthogonal experimental design (e.g., 4 factors, 4 levels) to assess:

  • Molar ratio : 1:1.2 (triazole:ketone) minimizes side products.
  • Catalyst : K2_2CO3_3 improves nucleophilic substitution efficiency.
  • Temperature : 65–70°C balances reaction rate and decomposition.
  • Solvent : Ethanol or DMF enhances solubility of intermediates. Reproducibility tests under optimized conditions yield >98% crude purity .

Q. What crystallographic challenges arise in resolving its structure?

  • Twinned crystals : Common due to bromine’s heavy-atom effect; use SHELXD for dual-space solution .
  • Disorder : Naphthalene rings may exhibit positional disorder; apply restraints during SHELXL refinement .
  • Data quality : High-resolution synchrotron data (≤0.9 Å) and multi-scan absorption corrections (ψ scans) improve accuracy .

Q. How do structural modifications impact biological efficacy?

SAR studies reveal:

  • Bromine substitution : Removal reduces antifungal activity 4-fold (IC50_{50} from 2.8 µM to 11.2 µM).
  • Naphthalene vs. phenyl : Naphthalene derivatives show 3× higher logP (3.2 vs. 2.1), enhancing cellular uptake .
  • Ketone position : 2-Naphthalenyl substitution improves target binding vs. 1-isomer (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol) .

Q. How to address discrepancies in reported biological data?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI M27 for antifungals) and use internal controls.
  • Impurities : Purify via recrystallization (ethanol/water) and validate purity by HPLC (>99%) .
  • Resistance mechanisms : Test against clinical isolates with known ergosterol pathway mutations .

Notes

  • Software : SHELX (structure refinement), Gaussian (molecular modeling).
  • Data Sources : Peer-reviewed journals, crystallographic databases (CCDC), and validated chemical repositories (PubChem).
  • Ethical Compliance : Adhere to institutional biosafety protocols for antifungal testing.

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